(3,3-Difluorocyclopentyl)methanethiol

Description

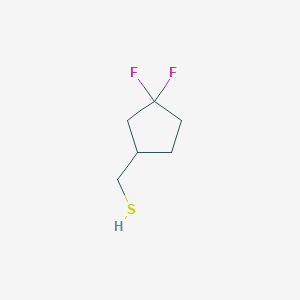

(3,3-Difluorocyclopentyl)methanethiol is a fluorinated organosulfur compound featuring a cyclopentane ring substituted with two fluorine atoms at the 3,3-positions and a methanethiol (-SH) functional group. The thiol group’s nucleophilicity and reactivity make this compound valuable in synthetic chemistry, particularly in conjugation reactions (e.g., disulfide bond formation) and as a building block in pharmaceutical intermediates.

Properties

IUPAC Name |

(3,3-difluorocyclopentyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2S/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNAVPIJTUGUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CS)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclopentyl)methanethiol typically involves the fluorination of cyclopentane derivatives followed by thiolation. One common method includes the reaction of 3,3-difluorocyclopentylmethanol with thiolating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclopentyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Nucleophiles: Sodium hydride, potassium tert-butoxide.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

Disulfides: Formed through oxidation of the thiol group.

Substituted Cyclopentanes: Resulting from nucleophilic substitution at the fluorine positions.

Thioethers: Formed through addition reactions with electrophiles.

Scientific Research Applications

(3,3-Difluorocyclopentyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

Medicine: Explored for its potential therapeutic properties, particularly in drug design.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclopentyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3,3-Difluorocyclopentyl)methanethiol with key analogs:

Key Observations:

Electronic Effects: The difluorocyclopentyl group enhances lipophilicity and steric bulk compared to the aromatic chlorophenyl group in (3-Chlorophenyl)methanethiol . This may improve bioavailability in drug design.

Functional Group Reactivity: The -SH group in this compound is more acidic (pKa ~10) than the -NH2 group (pKa ~35) in its methanamine analog, enabling distinct reactivity in nucleophilic substitutions . Compared to methanethiol (CH3SH), the cyclopentyl backbone reduces volatility and may mitigate inhibitory effects on microbial processes (e.g., methane oxidation in methanotrophs) .

Biological Implications: Methanethiols like CH3SH are toxic to methanotrophs at ~15 µM concentrations, requiring detoxification via methanethiol oxidase . Structural modifications (e.g., fluorinated cyclopentyl backbone) in this compound could alter its interactions with microbial enzymes.

Biological Activity

(3,3-Difluorocyclopentyl)methanethiol is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₅H₈F₂S

- Molecular Weight : 158.19 g/mol

- CAS Number : 1693659-48-1

- IUPAC Name : this compound

The compound features a cyclopentyl group with two fluorine atoms at the 3-position and a thiol (-SH) functional group. The presence of fluorine atoms may influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiol group can participate in redox reactions and may act as a nucleophile, allowing it to form covalent bonds with electrophilic centers in proteins or enzymes. This interaction can modulate enzymatic activity or alter signaling pathways.

Potential Targets:

- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptors : It could potentially bind to receptors, influencing physiological responses.

Biological Activity

Research into the biological activity of this compound has indicated several areas of interest:

- Antioxidant Activity : Preliminary studies suggest that thiols can exhibit antioxidant properties, which may help in mitigating oxidative stress in cells.

- Antimicrobial Properties : Some related compounds have shown efficacy against various bacterial strains, indicating potential applications in antimicrobial therapy.

- Neuroprotective Effects : Investigations into similar thiol compounds have revealed neuroprotective effects, suggesting that this compound may also offer protective benefits in neurodegenerative conditions.

Study 1: Antioxidant Effects

A study conducted on related thiol compounds demonstrated significant antioxidant activity in vitro. The results indicated that these compounds reduced reactive oxygen species (ROS) levels in human cell lines, suggesting potential therapeutic applications for oxidative stress-related diseases.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Reduces ROS levels |

| Related Thiol Compound A | 25 | Scavenges free radicals |

| Related Thiol Compound B | 30 | Inhibits lipid peroxidation |

Study 2: Antimicrobial Activity

In another study examining the antimicrobial properties of various thiols, this compound was tested against a panel of bacterial strains. The results indicated moderate antibacterial activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | >100 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.